molecular formula C12H18Cl2N4O B6205314 3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]propanamide dihydrochloride CAS No. 2703779-76-2

3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]propanamide dihydrochloride

Cat. No. B6205314
CAS RN: 2703779-76-2
M. Wt: 305.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]propanamide dihydrochloride, or 3-AEDP, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the naturally occurring amino acid glycine and is known for its ability to bind to receptors in the brain and activate signal transduction pathways. 3-AEDP has been studied for its potential to be used in lab experiments as a tool to study signal transduction pathways and biochemical and physiological effects.

Scientific Research Applications

3-AEDP has been studied for its potential to be used in lab experiments as a tool to study signal transduction pathways and biochemical and physiological effects. 3-AEDP has been used to study the effects of signal transduction pathways in the brain, including the dopaminergic and cholinergic systems. It has also been used to study the effects of calcium-dependent signal transduction pathways in the heart and other organs. Additionally, 3-AEDP has been used to study the effects of neurotransmitters on the brain and other organs.

Mechanism of Action

3-AEDP has been shown to bind to receptors in the brain and activate signal transduction pathways. It has been found to bind to the dopamine D2 receptor, the muscarinic acetylcholine receptor, and the calcium-dependent potassium channel. When 3-AEDP binds to these receptors, it activates signal transduction pathways, which leads to the release of neurotransmitters and the activation of physiological processes.
Biochemical and Physiological Effects
3-AEDP has been studied for its potential to affect biochemical and physiological processes in the body. It has been found to affect the release of dopamine and acetylcholine in the brain, which can lead to changes in behavior and cognition. Additionally, 3-AEDP has been found to affect the release of calcium in the heart, which can lead to changes in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

3-AEDP has several advantages for use in lab experiments. It is a synthetic compound, which means that it is easy to synthesize and obtain in large quantities. Additionally, it has been found to bind to several receptors in the brain, which makes it useful for studying signal transduction pathways and neurotransmitter release. However, there are also some limitations to using 3-AEDP in lab experiments. It is a relatively new compound, so there is still a limited understanding of its effects on biochemical and physiological processes. Additionally, it is not approved for use in humans, so it cannot be used in clinical trials.

Future Directions

There are several potential future directions for 3-AEDP research. One potential direction is to further study the effects of 3-AEDP on signal transduction pathways and neurotransmitter release in the brain. Additionally, further research could be done to study the effects of 3-AEDP on biochemical and physiological processes in other organs, such as the heart and lungs. Finally, further research could be done to investigate the potential therapeutic uses of 3-AEDP in humans.

Synthesis Methods

3-AEDP is synthesized from the naturally occurring amino acid glycine. The synthesis process involves the formation of a Schiff base between glycine and 1,3-benzodiazole. This is followed by an intramolecular cyclization reaction to form a cyclic imine. The cyclic imine is then treated with hydrochloric acid to form 3-AEDP dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]propanamide dihydrochloride involves the reaction of 2-aminoethyl-1H-1,3-benzodiazole with propanoyl chloride followed by reaction with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-aminoethyl-1H-1,3-benzodiazole", "Propanoyl chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-aminoethyl-1H-1,3-benzodiazole is reacted with propanoyl chloride in the presence of a base such as triethylamine to form 3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]propanoic acid.", "Step 2: The resulting acid is then treated with hydrochloric acid to form the dihydrochloride salt of 3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]propanamide." ] }

CAS RN

2703779-76-2

Molecular Formula

C12H18Cl2N4O

Molecular Weight

305.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.